3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid
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Overview
Description
Boc-D-Trp(For)-OH, also known as tert-butoxycarbonyl-D-tryptophan (formyl)-OH, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound is particularly valuable in the field of organic chemistry and biochemistry for the development of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Trp(For)-OH typically involves the protection of the amino and carboxyl groups of D-tryptophan. The process begins with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the formylation of the indole nitrogen to introduce the formyl group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for Boc protection and formic acid for formylation .
Industrial Production Methods
Industrial production of Boc-D-Trp(For)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Trp(For)-OH undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The Boc and formyl groups can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions using trifluoroacetic acid or basic conditions using sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Hydroxymethyl derivatives.
Substitution: Deprotected tryptophan derivatives.
Scientific Research Applications
Boc-D-Trp(For)-OH is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: For the study of protein-protein interactions.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications
Mechanism of Action
The mechanism of action of Boc-D-Trp(For)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the formyl group protects the indole nitrogen. These protective groups are removed under specific conditions to yield the desired peptide. The molecular targets and pathways involved depend on the specific peptide being synthesized .
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Trp(Boc)-OH: Another protected form of D-tryptophan with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Boc-L-Trp(For)-OH: The L-isomer of Boc-D-Trp(For)-OH.
Boc-D-Trp-OH: Lacks the formyl group, only has the Boc protection
Uniqueness
Boc-D-Trp(For)-OH is unique due to the presence of both Boc and formyl protective groups, which provide dual protection during peptide synthesis. This makes it particularly useful in complex peptide synthesis where selective deprotection is required .
Properties
IUPAC Name |
3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(2,3)24-16(23)18-13(15(21)22)8-11-9-19(10-20)14-7-5-4-6-12(11)14/h4-7,9-10,13H,8H2,1-3H3,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHBYFWSOYYTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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